N-propylsulfamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-Propylsulfamide consists of 3 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 138.19 .Physical And Chemical Properties Analysis
N-Propylsulfamide has a density of 1.2±0.1 g/cm3, a boiling point of 249.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 104.4±22.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
1. Synthesis of Macitentan
- Summary of Application: N-propylsulfamide is used in the synthesis of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH) .
- Methods of Application: The synthesis involves the reaction of N-propylsulfamide with potassium tert-butoxide (KOtBu) in the presence of methanol to provide a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide (DMSO) .
- Results or Outcomes: The synthesis of Macitentan using this method has an overall yield of around 62% .
2. PPARα Agonist
- Summary of Application: N-octadecyl-N′-propylsulfamide (CC7), a compound structurally related to N-propylsulfamide, is a selective PPARα agonist .
- Methods of Application: The studies include molecular docking analyses, molecular biology studies with PPARα, and pharmacological studies on feeding behavior .
- Results or Outcomes: Both CC7 and OEA induced the mRNA expression of CPT1a in HpeG2 cells through PPARα . In vivo studies in rats showed that OEA and CC7 had anorectic and antiobesity activity and induced both lipopenia and decreases in hepatic fat content .
Safety And Hazards
The safety data sheet for N-Propylsulfamide indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(sulfamoylamino)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGBGVBTKYFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylsulfamide | |
CAS RN |
147962-41-2 | |
Record name | n-propylsulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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